N-Methylpyrenzepine
CAS No.: 107425-93-4
Cat. No.: VC20822140
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107425-93-4 |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |
| Standard InChI Key | PZVVUTSKTYDREI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
| Canonical SMILES | CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Introduction
Chemical Properties and Structure
N-Methylpyrenzepine shares core structural characteristics with pirenzepine, with the addition of a methyl group at a nitrogen position. The tritiated form used in research has the molecular formula C19H18N5O2T3 and a molecular weight of 357.43 . This chemical structure confers specific binding properties that allow for selective interaction with muscarinic receptor subtypes.
Physical and Chemical Characteristics
Based on the safety data and chemical information available for the tritiated form, N-Methylpyrenzepine derivatives typically exist in fluid form . The compound demonstrates limited water miscibility and possesses characteristic physical properties that influence its handling and storage requirements .
Pharmacological Activity
N-Methylpyrenzepine, like pirenzepine, functions primarily as a selective antagonist of the muscarinic M1 acetylcholine receptor . This selectivity distinguishes it from non-selective muscarinic antagonists and provides advantages in both research and clinical applications. The compound's interaction with the M1 receptor subtype has been extensively characterized through binding studies.
Receptor Binding Profile
Studies utilizing the tritiated form have established specific binding parameters for the interaction with muscarinic receptors. The compound shows significant selectivity for the M1 receptor subtype, as demonstrated by displacement assays and binding studies .
These binding parameters illustrate the compound's preferential affinity for human muscarinic M1 receptors compared to other species or receptor subtypes, underscoring its utility in selective receptor studies.
Research Applications
The primary research application of N-Methylpyrenzepine, particularly in its tritiated form, lies in the characterization of muscarinic receptor subtypes and their distribution in various tissues. The radioligand is widely used in autoradiographic visualization and receptor binding assays .
Receptor Characterization Studies
The tritiated form serves as a valuable tool for determining several key receptor parameters, including:
-
Receptor expression levels (Bmax)
-
Dissociation constants (Kd)
-
Association and dissociation rates (kon and koff)
These applications make N-Methylpyrenzepine derivatives essential in neuropharmacology research, particularly in studies focused on cholinergic systems and muscarinic receptor pharmacology.
Comparative Pharmacological Studies
Research utilizing N-Methylpyrenzepine has contributed to our understanding of selective versus non-selective muscarinic antagonists. Comparative studies between pirenzepine and scopolamine methylbromide have demonstrated differences in efficacy, side effect profiles, and clinical applications .
Clinical Significance
While the tritiated N-Methylpyrenzepine itself is primarily a research tool, the parent compound pirenzepine has established clinical applications. Understanding the properties of N-methylated derivatives provides insight into potential modifications that could enhance clinical utility.
Gastrointestinal Applications
Pirenzepine (marketed under names including Gastrozepin) functions as an antagonist of the muscarinic M1 receptor and is used clinically to treat peptide ulcers . The M1 receptor plays a significant role in the parasympathetic nervous system's rest-and-digest state, making its selective antagonism valuable in managing certain gastrointestinal conditions .
Diagnostic Applications
Research has demonstrated the utility of pirenzepine as a hypotonic agent for diagnostic procedures involving the gastrointestinal tract. Studies have compared pirenzepine with scopolamine methylbromide for double-contrast studies of both the upper gastrointestinal tract and large bowel .
In a single-blind randomized trial involving 130 patients, pirenzepine demonstrated comparable efficacy to scopolamine methylbromide for studies of the duodenal bulb and large bowel. Notably, it showed slightly better results for large bowel distension while producing fewer adverse effects . This favorable side effect profile represents a significant clinical advantage.
| Study Parameter | Pirenzepine Score | Scopolamine Methylbromide Score | Statistical Significance |
|---|---|---|---|
| Duodenal Bulb Quality | 2.8 ± 0.8 | 2.9 ± 0.7 | Not significant |
| Large Bowel Quality | 3.0 ± 0.6 | 3.1 ± 0.6 | Not significant |
| Stomach Quality | 2.7 ± 0.6 | 3.0 ± 0.6 | p = 0.01 (SMB better) |
| Large Bowel Distension | 68 ± 12 mm | 65 ± 8 mm | p = 0.02 (Pirenzepine better) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume